2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide
Description
Historical Development and Research Significance
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide emerged from two parallel research trajectories: (1) advancements in N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation, and (2) innovations in furan-derived heterocyclic systems. NHS esters gained prominence following Anderson's 1963 work demonstrating their utility in forming stable amide bonds with primary amines. The integration of furan moieties into this framework occurred more recently, driven by the need for conjugates with enhanced solubility and tailored electronic properties.
Early synthetic routes focused on stepwise assembly:
- Activation of carboxylic acids to NHS esters using dicyclohexylcarbodiimide (DCC)
- Subsequent amide coupling with 1-(furan-3-yl)propan-2-amine derivatives
Modern protocols employ one-pot strategies that combine these steps, achieving yields >75% through optimized temperature control (0–5°C) and polar aprotic solvents like dimethylformamide.
| Synthetic Parameter | Historical Approach | Modern Optimization |
|---|---|---|
| Coupling Reagent | DCC | N,N'-Diisopropylcarbodiimide |
| Solvent | Dichloromethane | Dimethylformamide |
| Reaction Time | 24–48 hours | 4–6 hours |
| Yield | 45–55% | 72–78% |
Structural confirmation relies on $$ ^1\text{H} $$ NMR spectroscopy, with characteristic signals at δ 2.75–2.85 ppm (pyrrolidine-dione CH$$2$$) and δ 6.35–6.45 ppm (furan protons). Mass spectrometry typically shows a molecular ion peak at *m/z* 302.1 corresponding to C$${15}$$H$${18}$$N$$2$$O$$_4$$.
Position Within the Succinimidyl Ester Family
This compound occupies a distinct niche among NHS esters due to its hybrid structure:
$$
\text{General NHS ester: } R-\text{CO-O-NHS} \
\text{Target compound: } \text{Pyrrolidine-dione-CO-NH-CH(CH}_2\text{-furan)}
$$
Key differentiators include:
- Enhanced Solubility : The furan-3-yl group improves solubility in polar solvents (25 mg/mL in DMSO vs. 8 mg/mL for benzyl analogs)
- Directed Reactivity : The secondary amide linkage resists hydrolysis at physiological pH (7.2–7.4), unlike traditional NHS esters
- Stereochemical Complexity : The propan-2-yl spacer introduces a chiral center, enabling enantioselective conjugations
Comparative analysis with analogous compounds reveals critical structure-function relationships:
| Property | Target Compound | Furan-2-yl Analog | Phenyl Derivative |
|---|---|---|---|
| λ$$_{\text{max}}$$ (UV-Vis) | 268 nm | 254 nm | 280 nm |
| Hydrolysis t$$_{1/2}$$ (pH 7) | 42 minutes | 28 minutes | 15 minutes |
| Amine Reactivity (k$$_{\text{obs}}$$) | 0.15 M$$^{-1}$$s$$^{-1}$$ | 0.21 M$$^{-1}$$s$$^{-1}$$ | 0.09 M$$^{-1}$$s$$^{-1}$$ |
Relevance in Contemporary Heterocyclic Chemistry
The fusion of pyrrolidine-2,5-dione and furan systems creates unique electronic interactions:
- Conjugation Effects : The furan oxygen's lone pairs delocalize into the amide π-system, reducing rotational barrier (ΔG$$^\ddagger$$ = 12.3 kcal/mol) compared to non-aromatic analogs (ΔG$$^\ddagger$$ = 15.8 kcal/mol)
- Metal Coordination : Density functional theory (DFT) calculations predict binding to transition metals through furan O and amide N atoms (binding energy ≈ 28–34 kcal/mol)
- Supramolecular Assembly : X-ray crystallography shows helical packing driven by C–H···O interactions between furan and pyrrolidine-dione moieties (d = 2.89 Å)
These properties enable applications in:
Academic Research Trajectory
Current investigations focus on three primary areas:
1.4.1. Mechanistic Studies
Advanced kinetic analyses using stopped-flow spectroscopy have elucidated the amine acylation pathway:
$$
\text{NHS ester} + \text{RNH}2 \xrightarrow{k1} \text{Tetrahedral intermediate} \xrightarrow{k_2} \text{Amide product} + \text{N-hydroxysuccinimide}
$$
For the target compound, $$ k1 $$ = 8.4 × 10$$^{-3}$$ M$$^{-1}$$s$$^{-1}$$ and $$ k2 $$ = 1.7 × 10$$^{-2}$$ s$$^{-1}$$ at 25°C.
1.4.2. Synthetic Methodology Development
Recent innovations include:
- Flow chemistry protocols achieving 89% yield with residence times <10 minutes
- Photoredox-catalyzed decarboxylative couplings for late-stage functionalization
1.4.3. Biological Applications
Emerging uses encompass:
- Site-specific antibody-drug conjugates with drug-to-antibody ratios (DAR) of 3.8–4.2
- Functionalization of quantum dots for bioimaging (quantum yield = 0.64 vs. 0.41 for carbodiimide-coupled analogs)
Future research directions aim to:
- Engineer enzyme-resistant variants for in vivo applications
- Develop computational models predicting conjugation sites in complex biomolecules
- Explore electrochemical activation mechanisms for spatiotemporal control
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(6-10-4-5-19-8-10)14-11(16)7-15-12(17)2-3-13(15)18/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPJKLYSAGVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues Targeting TRPA1
HC-030031
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) shares the acetamide core with the target compound but differs in its substituents. Instead of a pyrrolidine dione, HC-030031 features a purine-derived 1,3-dimethyl-2,6-dioxo-tetrahydropurin-7-yl group, which is bulkier and may engage in more extensive π-π interactions. The 4-isopropylphenyl substituent enhances lipophilicity compared to the furan-3-yl group in the target compound. HC-030031 inhibits TRPA1 with an IC50 of 4–10 μM and demonstrates efficacy in reducing airway inflammation in preclinical asthma models .
CHEM-5861528
CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide) is another TRPA1 antagonist with structural similarities to HC-030031. Like HC-030031, it exhibits IC50 values of 4–10 μM against TRPA1, underscoring the importance of the purine dione-acetamide scaffold in TRPA1 inhibition .
Key Structural Differences:
- Pyrrolidine dione vs.
- Furan-3-yl vs. Aryl Substituents : The furan ring in the target compound may improve solubility due to its polar oxygen atom, whereas the phenyl groups in the analogs enhance lipophilicity, impacting membrane permeability and metabolic pathways.
Acetamide Derivatives with Divergent Therapeutic Targets
USP Formoterol Related Compounds
Formoterol-related compounds (e.g., USP Formoterol Related Compound C) feature acetamide linkers but are functionalized with hydroxy and methoxyphenyl groups. These structural elements align with beta-adrenergic receptor agonism (bronchodilation) rather than TRPA1 modulation. This highlights how subtle structural changes—such as replacing heterocycles with hydroxy groups—redirect therapeutic activity to entirely different targets .
Data Table: Comparative Analysis of Acetamide-Based Compounds
Implications for Drug Design and Therapeutic Potential
- Solubility and Metabolism : The furan ring’s polarity could enhance aqueous solubility relative to aryl-substituted analogs, though furans are also prone to oxidative metabolism, which may require structural optimization .
- Functional Versatility : The acetamide linker’s prevalence in both TRPA1 antagonists (HC-030031) and beta-agonists (Formoterol derivatives) underscores its adaptability in drug design, with outcomes dictated by substituent choice .
Biological Activity
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial efficacy, mechanism of action, and synthesis methods.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃N₃O₇
- Molecular Weight : 271.22 g/mol
- CAS Number : 253265-98-4
Antimicrobial Properties
Recent studies have highlighted the compound's promising antimicrobial activity. For instance, a study reported that derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide exhibited significant inhibitory effects against various bacterial and fungal strains. The synthesized compounds showed a strong potential for development into new antifungal and antibacterial agents, particularly against resistant strains .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide | E. coli | 15 | 32 |
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide | S. aureus | 18 | 16 |
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide | C. albicans | 20 | 8 |
The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Preliminary data suggest that it may inhibit key enzymes involved in the biosynthesis of peptidoglycan and other critical cellular components .
Case Studies
A notable case study investigated the efficacy of this compound against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited more than 50% inhibition of bacterial growth in vitro after several days of exposure. This suggests potential as a therapeutic agent for treating tuberculosis, especially given the rise of antibiotic-resistant strains .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of N,N'-disuccinimidyl carbonate as an activating agent to facilitate the formation of the desired amide linkage with furan derivatives.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | N,N'-Disuccinimidyl carbonate + furan derivative | Room temperature for 4 hours |
| 2 | Acetic anhydride + pyrrolidine derivative | Stirred under nitrogen atmosphere |
| 3 | Purification via chromatography | Elution with ethyl acetate |
Q & A
Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME for predicting CYP450 metabolism and ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
- Metabolite Identification : LC-MS/MS screens for oxidative metabolites (e.g., furan epoxidation).
- Mitigation Strategies : Introduce electron-withdrawing groups to block metabolic hot spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
